N-(2-aminopyrimidin-4-yl)butyramide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-(2-aminopyrimidin-4-yl)butanamide |
InChI |
InChI=1S/C8H12N4O/c1-2-3-7(13)11-6-4-5-10-8(9)12-6/h4-5H,2-3H2,1H3,(H3,9,10,11,12,13) |
InChI Key |
LZAZRGWDPXDCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC(=NC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(2-aminopyrimidin-4-yl)butyramide
The synthesis of this compound, while not extensively detailed in publicly available literature, can be achieved through established methods of selective N-acylation of a diaminopyrimidine precursor.
Reaction Pathways and Optimization of Synthetic Conditions
The primary route to this compound involves the selective acylation of 2,4-diaminopyrimidine (B92962). The two amino groups on the pyrimidine (B1678525) ring exhibit different reactivities, allowing for regioselective modification. The 4-amino group is generally more nucleophilic and thus more susceptible to acylation than the 2-amino group. This selectivity is crucial for the successful synthesis of the target molecule.
A plausible and efficient method for this transformation is the reaction of 2,4-diaminopyrimidine with an acylating agent such as butyryl chloride or butyric anhydride. To favor mono-acylation at the desired N4 position and to prevent the formation of the di-acylated byproduct, careful control of reaction conditions is paramount. The use of a weak base, such as pyridine (B92270), is often preferred over stronger bases like triethylamine. semanticscholar.org Pyridine can act as a catalyst and an acid scavenger without significantly promoting the deprotonation of the initially formed amide, thereby reducing the likelihood of a second acylation. semanticscholar.org
Optimization of this synthesis would involve a systematic study of various parameters as outlined in the table below.
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Variable | Rationale |
| Acylating Agent | Butyryl chloride, Butyric anhydride | Differing reactivity and byproducts. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN) | Solubilizes reactants and influences reaction rate. |
| Base | Pyridine, 2,6-Lutidine, No base | Controls acidity and can catalyze the reaction. |
| Temperature | 0 °C to room temperature | Affects reaction rate and selectivity. |
| Stoichiometry | Molar ratio of 2,4-diaminopyrimidine to acylating agent | Crucial for maximizing mono-acylation and minimizing di-acylation. |
By carefully manipulating these conditions, a high yield of the desired this compound can be achieved.
Scalability and Purity Assessment Methods
The scalability of the synthesis of this compound is largely dependent on the availability and synthesis of the starting material, 2,4-diaminopyrimidine. Industrial-scale production of 2,4-diaminopyrimidines has been described in patent literature, suggesting that the precursor is accessible in large quantities. The acylation reaction itself is a standard chemical transformation that is generally amenable to scale-up, provided that heat transfer and mixing are adequately controlled in larger reactors.
Purification of the final product is critical to ensure high purity. Common methods for the purification of N-acyl pyrimidine derivatives include:
Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial for obtaining high-purity crystals.
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from unreacted starting materials, the di-acylated byproduct, and other impurities.
The purity of this compound would be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for determining the purity of pyrimidine derivatives. researchgate.net A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be suitable for this purpose. Other analytical methods to confirm the identity and purity of the compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Strategies for Structural Diversification around the Pyrimidine Core
Diversification of the pyrimidine core can be achieved through various synthetic strategies. One innovative approach is the "deconstruction-reconstruction" strategy. nih.gov This method involves the conversion of the pyrimidine ring into a more reactive intermediate, which can then be used to construct a variety of new heterocyclic systems. nih.gov
Another strategy involves the introduction of substituents at various positions of the pyrimidine ring. This can be accomplished by starting with appropriately substituted precursors or by direct functionalization of the pyrimidine ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce aryl or vinyl groups at halogenated positions of the pyrimidine core.
Table 2: Strategies for Pyrimidine Core Diversification
| Strategy | Description | Potential Modifications |
| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring to an open-chain intermediate, followed by recyclization with different reagents. nih.gov | Formation of other N-heterocycles, introduction of new substituents. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C or C-N bonds at halogenated positions. | Introduction of aryl, heteroaryl, alkyl, or amino groups. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halogen) on the pyrimidine ring with a nucleophile. | Introduction of alkoxy, amino, or thioether groups. |
These strategies provide a versatile toolkit for creating a library of analogues with diverse functionalities around the central pyrimidine scaffold.
Modifications of the Butyramide (B146194) Side Chain
The butyramide side chain offers another point for structural modification. Analogues can be synthesized by using different acylating agents in the initial acylation step. For instance, reacting 2,4-diaminopyrimidine with various acyl chlorides or anhydrides would yield a series of N-(2-aminopyrimidin-4-yl)alkanamides with varying chain lengths, branching, and functional groups.
Furthermore, the butyramide moiety itself can be further functionalized. For example, α-halogenation of the butyramide side chain, followed by nucleophilic substitution, could introduce a variety of functional groups at the α-position.
Table 3: Examples of Butyramide Side Chain Modifications
| Modification | Synthetic Approach | Resulting Analogue |
| Chain Length Variation | Use of different acyl chlorides (e.g., acetyl chloride, hexanoyl chloride). | N-(2-aminopyrimidin-4-yl)acetamide, N-(2-aminopyrimidin-4-yl)hexanamide. |
| Introduction of Unsaturation | Use of unsaturated acyl chlorides (e.g., crotonyl chloride). | N-(2-aminopyrimidin-4-yl)crotonamide. |
| Functionalization | α-Bromination of the butyramide followed by reaction with an amine. | α-Amino-N-(2-aminopyrimidin-4-yl)butyramide derivative. |
These modifications allow for the fine-tuning of the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity.
Development of Novel Synthetic Approaches for Pyrimidine-Butyramide Hybrids
The development of novel synthetic approaches for creating hybrid molecules that incorporate the pyrimidine-butyramide scaffold is an active area of research. Modern synthetic methodologies can be employed to construct more complex molecular architectures.
One promising approach is the use of multicomponent reactions (MCRs) . MCRs allow for the formation of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. scispace.comias.ac.in A Biginelli-type reaction, for example, could potentially be adapted to incorporate a butyramide-containing component, leading directly to a complex pyrimidine-butyramide hybrid. scispace.com
Microwave-assisted synthesis is another powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrimidine derivatives. nih.gov This technique can be applied to various steps in the synthesis of pyrimidine-butyramide hybrids, including the initial pyrimidine ring formation and subsequent functionalization reactions.
The design and synthesis of pyrimidine-fused heterocycles also represent a novel approach to creating hybrid structures. By starting with a functionalized this compound, intramolecular cyclization reactions can be used to construct bicyclic or polycyclic systems where the pyrimidine and another heterocyclic ring are fused together.
These advanced synthetic methods open up new avenues for the creation of diverse and complex pyrimidine-butyramide hybrids with potentially unique properties and applications.
Structure Activity Relationship Sar Studies of N 2 Aminopyrimidin 4 Yl Butyramide and Its Analogues
Impact of N-Substituent Modifications on Biological Activity
The nature of the substituent attached to the amide nitrogen plays a pivotal role in the biological activity of this class of compounds. Both the size and electronic properties of this substituent can dramatically alter the molecule's interaction with its biological target.
Effects of Alkyl Chain Length and Branching on Potency
Alterations to the alkyl chain of the butyramide (B146194) moiety have been shown to have a significant impact on potency. Studies on analogous systems have demonstrated that both the length and branching of this alkyl chain are critical determinants of activity. For instance, in a series of anandamide (B1667382) analogs, modifying the length of the terminal pentyl chain led to variations in receptor affinity. nih.gov While analogs with shorter or longer chains (C1-C4) exhibited moderately high affinities, their in vivo pharmacological effects were significantly diminished. nih.gov
Furthermore, the branching of the alkyl chain can enhance potency. The introduction of branched alkyl groups, such as a dimethylheptyl (DMH) substituent, has been shown to increase both in vitro and in vivo activity in anandamide analogs when compared to straight-chain counterparts. nih.gov This suggests that the steric bulk and conformation conferred by branching can lead to more favorable interactions within the binding site. This principle is a cornerstone of SAR, where increasing the complexity of an alkyl chain can optimize binding. nih.gov
Table 1: Effect of N-Alkyl Substituent Modifications on Anandamide Analog Affinity This table is based on data for anandamide analogs, which provides insights into the principles of alkyl chain modifications.
| Analog | N-Alkyl Substituent | Receptor Affinity (nM) |
| 1a | Butyl | 55 |
| 1b | Propyl | 30 |
| 1c | Ethyl | 18 |
| 1d | Methyl | 40 |
| 1e | Dimethylheptyl (DMH) | High |
Influence of Heterocyclic and Aromatic Substituents
Replacing the N-alkyl group with heterocyclic or aromatic moieties introduces significant changes in steric bulk, electronics, and the potential for additional binding interactions, such as pi-stacking. In studies of related 2-aminopyrimidine (B69317) derivatives, the introduction of a piperazinyl substituent at the C-4 position of the pyrimidine (B1678525) ring was found to be crucial for potent inhibitory activity against β-glucuronidase. mdpi.com Specifically, an unsubstituted piperazine (B1678402) was highly active, whereas the addition of a phenyl group to the piperazine led to inactivity, indicating that the hydrogen on the piperazine nitrogen is vital for its biological function. mdpi.com
In other instances, the presence of a halogenated phenyl group attached to a piperazine ring was essential for the inhibitory effects of triazine-based inhibitors on human equilibrative nucleoside transporters (ENTs). frontiersin.org The nature and position of substituents on these aromatic rings can fine-tune the activity. For example, the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects, but adding specific substituents back to the benzene ring could restore activity. frontiersin.org This highlights the sensitive dependence of biological activity on the electronic and steric profile of the N-substituent.
Role of the Pyrimidine Core in Activity Modulation
The 2-aminopyrimidine core is a fundamental structural element, serving as a scaffold for the key pharmacophoric features. Its electronic properties and the substituents it bears are critical for biological activity.
Substituent Effects on the Pyrimidine Ring System
The pyrimidine ring itself is a key pharmacophore in numerous biologically active compounds, often forming crucial hydrogen bonds with target proteins. nih.gov Modifications to the pyrimidine ring can significantly modulate activity. For example, in a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, the introduction of an electron-withdrawing nitro group on a substituted aryl moiety at the 5-position of the pyrimidine ring was found to decrease cytotoxic activity. nih.gov
In another study on 2-aminopyrimidine derivatives, the nature of the substituent at the C-4 position of the pyrimidine ring was a key determinant of β-glucuronidase inhibitory activity. mdpi.com A piperazinyl substituent at this position resulted in the most potent compound in the series. mdpi.com This underscores the importance of the substitution pattern on the pyrimidine core for optimizing biological interactions.
Table 2: In Vitro β-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives This table is based on data for 2-aminopyrimidine derivatives, illustrating the impact of pyrimidine core substitution.
| Compound | Substituent at C-4 of Pyrimidine | IC50 (µM) |
| 24 | Piperazinyl | 2.8 ± 0.10 |
| 25 | 4-Phenylpiperazinyl | Inactive |
Conformational and Electronic Contributions of the Amide Linkage
The amide linkage between the butyramide side chain and the pyrimidine ring is not merely a passive linker; its conformational and electronic properties are vital for orienting the substituents correctly for optimal binding. In related N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the benzothiazine and pyridine (B92270) fragments, dictated by the amide linkage, was shown to directly influence analgesic and anti-inflammatory activity. mdpi.com
Furthermore, the amide group is a key participant in hydrogen bonding. In the solid-state architecture of N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen, the aminopyrimidine ring and the carboxylate group form recurrent hydrogen-bonding motifs. rsc.org These interactions are crucial for the supramolecular assembly and are indicative of the types of interactions that can occur in a biological receptor. The planarity and rotational barriers of the amide bond contribute to a defined low-energy conformation of the molecule, which is often a prerequisite for effective binding to a biological target.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry can play a profound role in the biological activity of N-(2-aminopyrimidin-4-yl)butyramide analogs. The introduction of chiral centers, either in the N-substituent or on the pyrimidine ring's appendages, can lead to enantiomers or diastereomers with significantly different potencies. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers.
In studies of related N-phenyl-N-(piperidin-2-yl)propionamide derivatives, stereochemistry was a critical factor. nih.gov Although a comprehensive stereochemical analysis of this compound itself is not widely reported, the principles from analogous systems are highly relevant. For example, in fentanyl analogs, the cis/trans isomerism of substituents on the piperidine (B6355638) ring has a dramatic effect on analgesic potency, with steric factors playing a crucial role. nih.gov It is therefore highly probable that if a chiral center were introduced into the butyramide chain (e.g., through branching) or in a heterocyclic N-substituent of this compound, the resulting stereoisomers would exhibit differential biological activity.
Investigation of Biological Activities in Vitro and Preclinical Models
Enzyme Inhibition Studies
The unique structural features of the 2-aminopyrimidine (B69317) core have made it a focal point in the search for potent enzyme inhibitors. Research has demonstrated its ability to interact with the active sites of several key enzymes implicated in disease.
The 2-aminopyrimidine scaffold is a recognized pharmacophore in the development of β-glucuronidase inhibitors. This enzyme is a key component in the detoxification process, but its overactivity is linked to conditions like colon cancer and urinary tract infections. mdpi.com A series of 2-aminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit this enzyme.
In one study, various derivatives were tested, with some showing significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone (which has an IC₅₀ of 45.75 ± 2.16 µM). mdpi.com For instance, a highly substituted 2-aminopyrimidine derivative, compound 24 in the study, demonstrated an IC₅₀ value of 2.8 ± 0.10 µM, marking it as a potent inhibitor. mdpi.com In silico docking studies suggest that the potency of these compounds is related to the presence of functional groups that can act as hydrogen bond donors or acceptors, allowing for strong interaction with the enzyme's active site. mdpi.com The dysregulation of β-glucuronidase activity, particularly by gut microbiota, can lead to adverse drug reactions by reactivating conjugated drugs. researchgate.net Therefore, the development of potent inhibitors based on the N-(2-aminopyrimidin-4-yl)butyramide scaffold is an active area of research. researchgate.net
Table 1: β-Glucuronidase Inhibitory Activity of a 2-Aminopyrimidine Derivative
| Compound | IC₅₀ (µM) | Standard |
|---|
Data sourced from a study on 2-aminopyrimidine derivatives as β-glucuronidase inhibitors. mdpi.com
The inhibitory action of pyrimidine (B1678525) derivatives extends beyond β-glucuronidase to other critical enzyme targets.
Ketol-Acid Reductoisomerase (KARI): KARI is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in microorganisms and plants, making it an attractive target for developing new biocidal agents. nih.gov A pyrimidinedione compound was identified as a time-dependent inhibitor of Mycobacterium tuberculosis (Mt) KARI with a Ki of 23.3 nM. nih.gov This highlights the potential of pyrimidine-based structures to act as potent inhibitors of this enzyme, which is crucial for the survival of various pathogens. nih.gov
Matrix Metalloproteinase-7 (MMP-7): MMPs are zinc-dependent proteases involved in remodeling the extracellular matrix, and their dysregulation is implicated in diseases like cancer and fibrosis. mdpi.comnih.gov MMP-7, in particular, is a target of interest for developing new therapeutics. nih.gov While direct studies on this compound are limited, research on related structures provides valuable insights. For instance, ruthenium polypyridyl complexes have been shown to inhibit MMP-2 and MMP-9 activity. mdpi.com The development of selective MMP-7 inhibitors is a significant goal, with research focusing on hybrid molecules to enhance potency and selectivity. nih.gov
Antimicrobial Research
The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Compounds based on the pyrimidine structure have demonstrated notable efficacy against a spectrum of bacteria and fungi.
Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation. nih.gov Inhibiting QS is a promising strategy to combat bacterial infections without inducing resistance. nih.gov Indole-based derivatives have shown potential as QS inhibitors, with some compounds reducing green fluorescent protein production in P. aeruginosa by more than 50%. nih.gov While specific data for this compound is not detailed, the broader class of pyrimidine derivatives has been investigated for antibacterial properties, often targeting essential bacterial processes. nih.gov
Antifungal Activity: Pyrimidine derivatives containing an amide moiety have been synthesized and tested for their in vitro antifungal activities against various plant pathogenic fungi. nih.govresearchgate.net In one such study, certain compounds exhibited a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. nih.govresearchgate.net One derivative, in particular, showed an excellent EC₅₀ value of 10.5 μg/ml against Phompsis sp. nih.govresearchgate.net Other research has explored N-(thiophen-2-yl) nicotinamide (B372718) derivatives and N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide for their antifungal potential. mdpi.comresearchgate.net
Antitubercular Activity: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires new therapeutic options due to increasing drug resistance. mdpi.com The pyrimidin-4(3H)-one ring is considered a critical feature for antitubercular activity. nih.gov Studies on 2-(quinoline-4-yloxy)acetamides have identified compounds with potent activity against both drug-sensitive and drug-resistant Mtb strains, with some exhibiting minimum inhibitory concentrations (MIC) in the submicromolar range. nih.gov The mechanism of action for some of these compounds is believed to involve targeting the cytochrome bc₁ complex. nih.gov Other related structures, such as 2-pyrazolylpyrimidinones and substituted furans and pyrroles, have also shown promising anti-TB profiles. mdpi.comnih.gov A pyrimidinedione that inhibits KARI also demonstrated an MIC of 12.7 µM for MtbH37Rv. nih.gov
Table 2: Antimicrobial Activity of Related Pyrimidine Derivatives
| Activity | Organism/Target | Compound Type | Key Finding |
|---|---|---|---|
| Antifungal | Phomopsis sp. | Pyrimidine derivative with amide moiety | EC₅₀ = 10.5 μg/ml. nih.govresearchgate.net |
| Antitubercular | M. tuberculosis H37Rv | 2-(Quinoline-4-yloxy)acetamide | MIC = 0.17 μM for a trifluoromethylated derivative. nih.gov |
| Antitubercular | M. tuberculosis H37Rv | Pyrimidinedione KARI inhibitor | MIC = 12.7 µM. nih.gov |
Anticancer and Cell Proliferation Studies
The 2-aminopyrimidine moiety is a key structural component in a number of compounds investigated for their anticancer properties. These agents often work by inhibiting kinases or other proteins crucial for cancer cell growth and survival. nih.gov
Derivatives of 2-aminopyrimidine have been developed as highly selective and orally bioavailable inhibitors of Aurora kinases, which are involved in cell division. nih.gov One such compound, AMG 900, has shown activity against multidrug-resistant cancer cell lines and has entered clinical trials. nih.gov Other research has focused on peptides with dual antimicrobial and anticancer activities, which often target and disrupt cancer cell membranes. nih.gov The water-soluble prodrug 2-Amino-6-methoxypurine arabinoside, which converts to the active agent ara-G, has shown selectivity for transformed T-cells over B-cells and has demonstrated efficacy against human T-cell tumors in preclinical models. nih.gov These studies underscore the potential of the aminopyrimidine scaffold as a foundation for the development of novel anticancer therapeutics. nih.govnih.gov
Other Preclinical Biological Evaluations
Beyond oncology, the 2-aminopyrimidine framework has been explored for other therapeutic applications.
Research into novel pyrimidine derivatives has identified their potential as bone anabolic agents. A study focused on the design and synthesis of such compounds found that certain N-acyl amides of a 2-aminopyrimidine derivative promoted osteogenesis. nih.gov Specifically, a butyryl amide derivative was synthesized as part of a series to investigate the impact of the 2-amino group on activity. nih.gov While the core pyrimidine structure in this study was different, the findings suggest that N-acylation of 2-aminopyrimidines can lead to compounds with bone anabolic properties. These compounds were shown to upregulate the expression of osteogenic genes through the BMP2/SMAD1 signaling pathway. nih.gov Furthermore, N-acyl amides have been identified in bone tissue, and some have been shown to regulate bone remodeling and stimulate the proliferation of osteoblastic cells. researchgate.netnih.gov
| Compound/Compound Class | Biological Effect | Mechanism of Action | Reference(s) |
| N-acyl-2-aminopyrimidine derivatives | Osteogenesis promotion | Upregulation of osteogenic genes via BMP2/SMAD1 signaling | nih.gov |
| N-acyl amides | Regulation of bone remodeling, stimulation of osteoblastic cell proliferation | Not fully elucidated | researchgate.netnih.gov |
The potential antiseizure activity of this compound has been considered. While direct studies on this specific compound are lacking, the broader class of pyrimidine derivatives has been investigated for anticonvulsant properties. For instance, 4-aminopyridine (B3432731) is a known convulsant agent used to induce seizures in preclinical models for the testing of antiepileptic drugs. nih.govnih.gov However, there is no available data to suggest that this compound possesses antiseizure activity in rodent models.
Butyrfentanyl, with the chemical name N-(1-phenethylpiperidin-4-yl)-N-phenylbutyramide, is a synthetic opioid and a fentanyl analog. nih.gov Its structure is characterized by a butyramide (B146194) group attached to an aniline (B41778) and a piperidine (B6355638) ring. The structural similarity between Butyrfentanyl and this compound lies in the presence of the butyramide (butanoylamide) functional group.
Molecular Mechanisms of Action and Target Engagement
Receptor Binding and Ligand-Target Interactions
The interaction of a ligand with its biological target is a critical determinant of its pharmacological effect. For N-(2-aminopyrimidin-4-yl)butyramide, the 2-aminopyrimidine (B69317) core is a key structural feature that likely governs its binding to specific receptors. The nitrogen atoms within the pyrimidine (B1678525) ring and the amino group can participate in hydrogen bonding, a crucial type of interaction for stabilizing ligand-receptor complexes.
Cellular Pathway Modulation and Signal Transduction (e.g., BMP2/SMAD1 Pathway Activation)
A significant breakthrough in understanding the potential mechanism of action of compounds related to this compound comes from a study on novel pyrimidine derivatives as bone anabolic agents. This research identified that certain 2-aminopyrimidine derivatives can promote bone formation by activating the BMP2/SMAD1 signaling pathway. nih.gov
The BMP signaling pathway is crucial for embryonic development and tissue homeostasis, particularly in bone formation. The binding of a BMP ligand, such as BMP2, to its receptor complex initiates a signaling cascade that leads to the phosphorylation of SMAD1/5/8 proteins. These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the expression of target genes involved in osteogenesis. nih.gov
One of the most potent compounds identified in the study, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (compound 18a), which shares the 2-aminopyrimidine core, was found to upregulate the BMP2/SMAD1 signaling pathway. nih.gov Treatment with this compound led to enhanced phosphorylation of SMAD1, indicating an activation of the pathway downstream of the BMP2 receptor. nih.gov This suggests that this compound, by virtue of its 2-aminopyrimidine scaffold, may also exert its biological effects by modulating this critical signaling cascade.
Table 1: Research Findings on a Structurally Related 2-Aminopyrimidine Derivative
| Compound | Core Structure | Observed Biological Activity | Mechanism of Action |
| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | 2-Aminopyrimidine | Promoted bone formation and regeneration in vivo. | Upregulated the BMP2/SMAD1 signaling pathway by enhancing SMAD1 phosphorylation. nih.gov |
Identification of Specific Biological Targets and Their Functional Consequences
The identification of specific biological targets is paramount to understanding the functional consequences of a compound's action. Based on the evidence from related compounds, a primary potential target for this compound could be components of the BMP signaling pathway, such as the BMP type I receptors (e.g., ALK2, ALK3, ALK6).
Inhibition or activation of these receptors would have profound effects on cellular processes regulated by BMP signaling. For instance, activation of the BMP2/SMAD1 pathway, as seen with the analogous compound 18a, leads to the stimulation of osteogenic genes like RUNX2 and type 1 collagen, ultimately promoting bone formation. nih.gov Therefore, a potential functional consequence of this compound action could be the promotion of osteogenesis.
Beyond the BMP pathway, 2-aminopyrimidine derivatives have been implicated in a wide range of biological activities, suggesting they may interact with multiple targets. ijpsjournal.com These include enzymes like kinases and other receptors. The specific functional outcomes would depend on the particular target and the nature of the interaction (activation or inhibition). Further research is necessary to definitively identify the direct molecular targets of this compound and elucidate the full spectrum of its functional consequences.
Table 2: Potential Biological Targets and Functional Consequences
| Potential Target Family | Specific Examples | Potential Functional Consequences |
| Kinases | BMP Type I Receptors (ALK2, ALK3, ALK6) | Modulation of bone formation, cell differentiation, and development. |
| Other Kinases | Various | Regulation of cell cycle, proliferation, and apoptosis. |
| Other Receptors | G-protein coupled receptors, etc. | Diverse cellular responses depending on the receptor. |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict how a molecule, such as N-(2-aminopyrimidin-4-yl)butyramide, might bind to a specific protein receptor. This method helps in understanding the orientation of the ligand within the protein's binding site and estimating the strength of their interaction, often referred to as binding affinity. Key amino acid residues that form interactions (like hydrogen bonds or hydrophobic contacts) with the ligand are also identified.
However, no specific molecular docking studies detailing the binding modes, affinity, or key interacting residues for this compound have been reported in the reviewed scientific literature. While studies on other aminopyrimidine derivatives exist, showing interactions with targets like BRD4, PLK1, and β-glucuronidase, this specific compound is not featured. nih.govnih.gov
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are employed to investigate the fundamental electronic and structural properties of a molecule. These methods can determine optimized geometry, electron distribution, and energy levels (such as the HOMO and LUMO), which provide insights into the molecule's reactivity and stability.
Specific quantum chemical calculations detailing the electronic and structural properties of this compound are absent from the public scientific record. Studies have been conducted on the properties of other aminopyridine and aminopyrimidine derivatives, but these findings cannot be extrapolated to the requested compound. journalijar.comresearchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Assessment
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Investigations
In vitro ADME studies are fundamental to predicting a drug's behavior in a living organism. These laboratory-based assays provide early insights into a compound's likelihood of being absorbed into the bloodstream, how it distributes to various tissues, the extent to which it is metabolized by enzymes, and the pathways by which it is eliminated from the body.
Metabolic Stability Profiling in Preclinical Microsomal Assays
Metabolic stability assays, typically using liver microsomes from preclinical species such as rats, mice, dogs, and monkeys, are crucial for estimating how quickly a compound is broken down by metabolic enzymes. This information helps in predicting its half-life and potential for drug-drug interactions.
No data is available on the metabolic stability of N-(2-aminopyrimidin-4-yl)butyramide in any preclinical species.
Plasma Protein Binding Characteristics in Preclinical Species
The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target site of action. Highly bound drugs generally have a lower volume of distribution and a longer half-life.
There is no published information regarding the plasma protein binding of this compound in any preclinical species.
Preclinical Pharmacokinetic Profiles in Animal Models
Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted over time in a whole living system. These studies provide critical data for selecting appropriate dosage regimens for further non-clinical and clinical studies.
Absorption, Distribution, and Elimination Kinetics
These studies determine the rate and extent of drug absorption into the systemic circulation, its distribution into various tissues and organs, and the mechanisms and rate of its removal from the body.
No in vivo data on the absorption, distribution, or elimination kinetics of this compound in any animal model has been found.
Biotransformation Pathways and Metabolite Identification
Identifying the metabolic pathways of a compound and the structure of its metabolites is critical for understanding its clearance mechanisms and for assessing the potential for active or toxic metabolites.
There are no available studies that identify the biotransformation pathways or metabolites of this compound.
Characterization of Exposure Levels and Systemic Availability
No data on the systemic exposure levels or bioavailability of this compound in any animal model is currently available in the public domain.
Cross-Species Pharmacokinetic Comparisons
Understanding the pharmacokinetic profile of this compound across different animal species is fundamental for predicting its behavior in humans. nih.gov These studies typically involve administering the compound to various species (e.g., mice, rats, dogs, non-human primates) and analyzing key parameters. nih.gov The goal is to identify a species whose metabolic and physiological handling of the drug is most similar to humans. researchgate.net
Key pharmacokinetic parameters evaluated include:
Absorption: The rate and extent to which the compound enters the bloodstream.
Distribution: The extent to which the compound spreads to different tissues and organs.
Metabolism: The chemical modification of the compound by the body, which can lead to its activation or inactivation and subsequent excretion.
Excretion: The removal of the compound and its metabolites from the body.
Data from these studies are often compiled into tables to facilitate comparison and are used in allometric scaling models to predict human pharmacokinetic parameters.
Table 1: Hypothetical Cross-Species Pharmacokinetic Parameters for this compound
| Parameter | Mouse | Rat | Dog | Monkey |
| Bioavailability (%) | Data not available | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available | Data not available | Data not available |
Pharmacodynamic Biomarker Assessment in Preclinical Models
Pharmacodynamic biomarkers are measurable indicators that show a drug has had a pharmacological effect on the body. nih.gov For this compound, this would involve identifying and validating biomarkers that are linked to its mechanism of action.
Relationship between Compound Exposure and Pharmacodynamic Response
A critical step is to establish a clear link between the concentration of this compound in the body (exposure) and the magnitude of the biological response (pharmacodynamics). nih.gov This relationship helps in determining the effective concentration range for the compound. researchgate.net Studies often involve measuring biomarker changes at various time points after drug administration and correlating these with the drug's plasma concentration. nih.gov A time delay, or hysteresis, between plasma concentration and the pharmacodynamic response is a common observation that needs to be modeled. nih.gov
Dose-Effect Relationships in Preclinical Efficacy Models
In preclinical efficacy models, which are often animal models of a specific disease, the relationship between the administered dose of this compound and its therapeutic effect is investigated. nih.gov These studies are crucial for determining the minimum effective dose and the dose at which the maximum effect is achieved. nih.gov The results help in understanding the therapeutic window of the compound.
Table 2: Illustrative Dose-Effect Relationship for this compound in a Preclinical Model
| Dose (mg/kg) | Target Inhibition (%) | Tumor Growth Inhibition (%) |
| 1 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 30 | Data not available | Data not available |
PK/PD Modeling and Simulation in Early Research Phases
PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to create mathematical models that simulate the time course of a drug's effect. nih.govresearchgate.net This approach is invaluable in early drug development for several reasons: it helps in understanding the mechanism of action, optimizing dosing regimens, and predicting the human dose. nih.govmdpi.com By using simulation, researchers can explore various dosing scenarios and their potential outcomes, which can help in designing more efficient and informative clinical trials. nih.gov The iterative process of refining these models with incoming data is a powerful predictive tool. researchgate.net
Analytical Methods for Compound Quantification in Biological Matrices (Preclinical)
Reliable and robust analytical methods are essential for accurately measuring the concentration of this compound in biological samples such as plasma, blood, and tissues. nih.govresearchgate.net The development and validation of these methods are a critical component of preclinical assessment. nih.gov
The most common technique used for the quantification of small molecules like this compound in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). ipp.pt This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its metabolites. mdpi.com
Key aspects of the analytical method validation include:
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of scatter in a series of measurements.
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity: The lowest concentration of the analyte that can be reliably measured.
Matrix Effect: The influence of other components in the biological sample on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Future Directions and Research Opportunities
Rational Design of Next-Generation Analogues for Enhanced Activity and Specificity
The future development of N-(2-aminopyrimidin-4-yl)butyramide as a therapeutic candidate hinges on the principles of rational drug design. This approach uses an understanding of a compound's structure and its interaction with biological targets to design more potent and selective molecules. mskcc.org For the 2-aminopyrimidine (B69317) core, this involves strategic modifications to enhance its pharmacological profile. researchgate.net
Structural Modification Strategies:
Butyramide (B146194) Chain Modification: The butyramide side chain offers a key site for modification. Altering its length, introducing branching, or incorporating cyclic structures could significantly impact the compound's lipophilicity, solubility, and binding affinity to target proteins.
Pyrimidine (B1678525) Ring Substitution: Introducing various substituents onto the pyrimidine ring can modulate the electronic properties and steric profile of the molecule. This can lead to improved target engagement and selectivity.
Amine Group Derivatization: The primary amino group can be further derivatized to explore new interactions with biological targets.
Below is a table illustrating potential analogue designs and their scientific rationale.
| Analogue Structure | Modification | Design Rationale | Potential Impact |
| N-(2-aminopyrimidin-4-yl)cyclopropanecarboxamide | Replacement of butyryl group with cyclopropylcarbonyl group | Introduce conformational rigidity | Enhanced binding affinity and target specificity |
| N-(5-fluoro-2-aminopyrimidin-4-yl)butyramide | Addition of a fluorine atom to the pyrimidine ring | Modulate electronic properties and metabolic stability | Improved pharmacokinetic profile |
| N-(2-(methylamino)pyrimidin-4-yl)butyramide | Methylation of the primary amino group | Alter hydrogen bonding capacity | Modified target interaction and selectivity |
| N-(2-aminopyrimidin-4-yl)-4-phenylbutanamide | Addition of a phenyl group to the butyramide chain | Increase lipophilicity and potential for π-π stacking interactions | Enhanced cell permeability and target binding |
These targeted modifications, guided by computational modeling and structure-activity relationship (SAR) studies, can lead to the identification of next-generation analogues with superior therapeutic properties. nih.gov
Exploration of Novel Therapeutic Indications based on Mechanism-Driven Discovery
The 2-aminopyrimidine scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijpsjournal.comnih.gov This versatility suggests that this compound and its future analogues could be effective against a range of diseases. A mechanism-driven discovery approach, where research is guided by the known biological targets of the chemical class, can uncover new therapeutic applications. nih.gov
Potential Therapeutic Areas for Investigation:
Oncology: Many successful cancer drugs, such as Imatinib and Palbociclib, contain the 2-aminopyrimidine core. nih.gov This is often due to their ability to inhibit protein kinases, which are crucial for cancer cell growth and survival. mdpi.com Investigating the effect of this compound on various kinase families, such as tyrosine kinases and cyclin-dependent kinases, could reveal its potential as an anticancer agent. bohrium.comnih.gov
Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. ijpsjournal.com 2-aminopyrimidine derivatives have shown promise in this area, and further investigation into the antimicrobial spectrum of this compound is warranted. researchgate.net
Inflammatory Disorders: The anti-inflammatory properties of some 2-aminopyrimidine compounds suggest their potential use in treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. researchgate.net
Neurological Disorders: Certain pyrimidine derivatives have been found to have properties that could be beneficial in treating neurological and metabolic disorders. ijpsjournal.com
The table below lists potential molecular targets for this compound based on the known activities of its chemical class.
| Therapeutic Area | Potential Molecular Target Class | Examples of Targets | Rationale |
| Oncology | Protein Kinases | EGFR, BTK, FLT3, CDKs | The 2-aminopyrimidine scaffold is a known kinase inhibitor pharmacophore. bohrium.comnih.govnih.gov |
| Infectious Diseases | Bacterial & Fungal Enzymes | Dihydropteroate synthase, DNA gyrase | Broad-spectrum antimicrobial activity has been reported for this class of compounds. ijpsjournal.com |
| Inflammatory Disorders | Cytokine signaling pathways | JAK kinases, p38 MAP kinase | Inhibition of inflammatory signaling has been observed with related compounds. researchgate.net |
| Neurological Disorders | Receptors and Enzymes in the CNS | Dopamine receptors, Cholinesterases | Some pyrimidine derivatives show activity on CNS targets. ijpsjournal.comwustl.edu |
Application of Advanced Preclinical Methodologies and New Approach Methodologies (NAMs)
To accelerate the development of this compound and its analogues, modern preclinical research should leverage New Approach Methodologies (NAMs). nih.gov NAMs are defined as any technology or approach that can provide information on chemical hazard and risk assessment without the use of animals, including in silico, in chemico, and in vitro methods. nih.gov These methods offer more human-relevant data and can increase the efficiency of the drug development process. nih.govacs.org
Key NAMs for Preclinical Evaluation:
In Silico Modeling: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound before it is even synthesized. frontiersin.org Molecular docking and dynamics simulations can also predict how the compound will bind to its target, guiding rational design. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target, quickly identifying promising candidates for further development. nih.gov
Organ-on-a-Chip and Organoid Models: These advanced in vitro models use human cells to create micro-physiological systems that mimic the function of human organs. nih.gov They provide more accurate predictions of a drug's efficacy and toxicity in humans compared to traditional cell cultures or animal models. nih.govnih.gov
Chemoproteomics: This technique can be used to identify the direct protein targets of a compound within a complex biological system, helping to elucidate its mechanism of action. chemikailproteomics.com
The integration of these NAMs can de-risk drug development by providing critical data early in the process, reducing the reliance on animal testing and improving the chances of clinical success. nih.govacs.org
Collaborative Research and Interdisciplinary Approaches in Chemical Biology
The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical therapy requires a highly collaborative and interdisciplinary effort. cancer.gov Chemical biology, which sits (B43327) at the interface of chemistry and biology, is central to this process. broadinstitute.orguu.nl
Essential Collaborations for Advancing Research:
Synthetic and Medicinal Chemists: Responsible for the design and synthesis of novel analogues with improved properties. mskcc.org
Computational Biologists and Chemists: Utilize in silico methods to model drug-target interactions and predict compound properties, guiding the synthetic effort. frontiersin.org
Pharmacologists and Cell Biologists: Conduct in vitro and in vivo studies to evaluate the biological activity, efficacy, and mechanism of action of the compounds. youtube.com
Structural Biologists: Determine the three-dimensional structures of compounds bound to their protein targets, providing critical insights for rational drug design.
Toxicologists: Assess the safety profile of lead compounds using advanced methodologies, including NAMs. nc3rs.org.uk
By fostering a collaborative environment where experts from these diverse fields can work together, the research and development process can be significantly accelerated. cancer.gov Such an approach ensures that all aspects of drug discovery, from initial design to preclinical evaluation, are addressed with the necessary expertise, maximizing the potential for success.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
